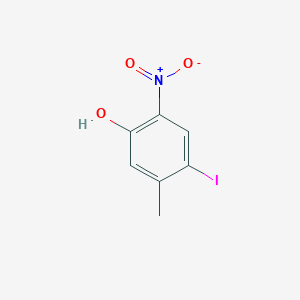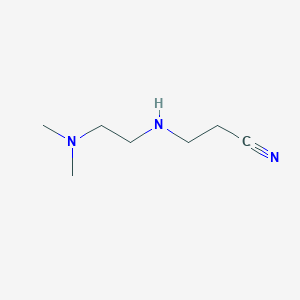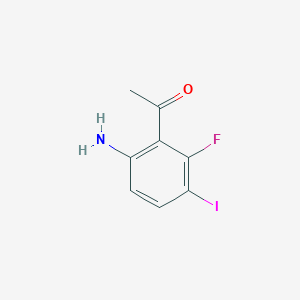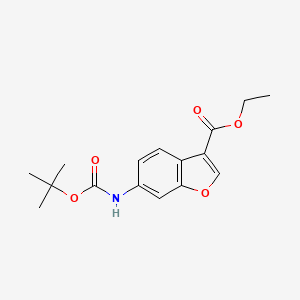
2,3-Dimethylbenzofuran-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylbenzofuran-6-amine is a heterocyclic aromatic compound that features a benzofuran ring substituted with two methyl groups at positions 2 and 3, and an amine group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbenzofuran-6-amine typically involves the construction of the benzofuran ring followed by the introduction of the amine group. One common method is the cyclization of ortho-hydroxyaryl ketones with appropriate substituents. For instance, the cyclization of 2,3-dimethylphenol with an amine precursor under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbenzofuran-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
2,3-Dimethylbenzofuran-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,3-Dimethylbenzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
2,3-Dimethylbenzofuran: Lacks the amine group, making it less versatile in biological applications.
6-Aminobenzofuran: Lacks the methyl groups, which can affect its chemical reactivity and biological activity.
2,3-Dimethylbenzofuran-5-amine: Similar structure but with the amine group at a different position, leading to different properties.
Uniqueness: 2,3-Dimethylbenzofuran-6-amine is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. The presence of both methyl groups and the amine group enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,3-dimethyl-1-benzofuran-6-amine |
InChI |
InChI=1S/C10H11NO/c1-6-7(2)12-10-5-8(11)3-4-9(6)10/h3-5H,11H2,1-2H3 |
InChI Key |
MMUIKIOWMYFWQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
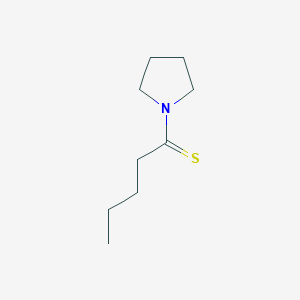
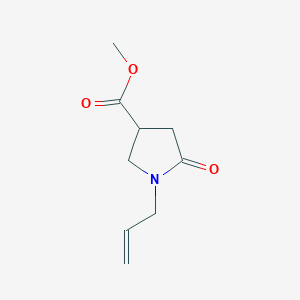

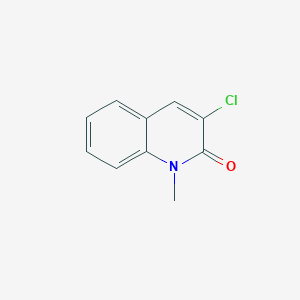
![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
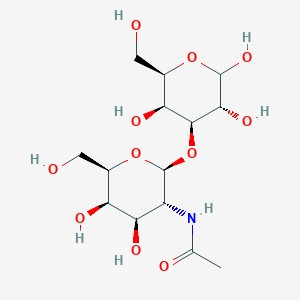
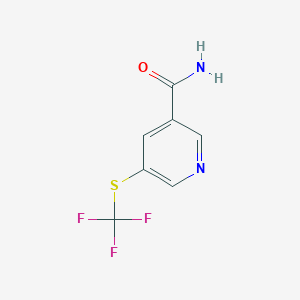
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)

